N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that exhibit interesting chemical and physical properties. Its structure is characterized by the presence of both pyrimidine and benzamide groups, which contribute to its unique behavior.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of different acid derivatives with amino compounds. For instance, Huang et al. (2020) synthesized a related compound by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by various steps including chlorination and reaction with phosphorus oxychloride (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using techniques like X-ray diffraction and density functional theory (DFT). These methods help in determining the bond lengths, bond angles, and overall geometry of the molecule, as detailed in the work of Huang et al. (2020) (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Monitoring
The metabolism of heterocyclic amines, including compounds structurally similar to "N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide," has been extensively studied. For instance, Turteltaub et al. (1999) investigated the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines in humans and rodents. They found that adduct levels in human tissues and blood are generally greater than in rodents given equivalent doses, suggesting significant metabolic differences between species (Turteltaub et al., 1999).
Diagnostic Applications
Caveliers et al. (2002) explored the diagnostic potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound with a somewhat related structure) in visualizing primary breast tumors. Their work highlights the broader applications of such chemicals in medical imaging and diagnostics, showcasing the preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Exposure Assessment and Health Implications
Research by Ushiyama et al. (1991) focused on measuring the levels of carcinogenic heterocyclic amines in human urine, providing insights into human exposure to these compounds through diet. This study emphasizes the importance of understanding the presence and levels of such amines in evaluating potential health risks (Ushiyama et al., 1991).
Pharmacokinetics and Metabolite Identification
Further, McCrystal et al. (1999) and Schofield et al. (1999) provide detailed insights into the pharmacokinetics of specific cytotoxic agents, including their metabolism and the identification of metabolites in human urine. Such studies are critical for understanding how these compounds are processed in the body and their potential therapeutic applications (McCrystal et al., 1999); (Schofield et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-18-22-14(4)11-16(23-18)20-8-9-21-17(24)15-7-6-12(2)10-13(15)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,21,24)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZDSHUOHCXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C2=C(C=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.